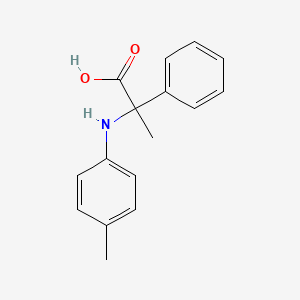

N-(4-methylphenyl)-2-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it may have .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .Applications De Recherche Scientifique

Biosynthesis and Metabolic Fate in Conifers

Phenylalanine plays a critical role in the metabolism of conifers, serving as a precursor for numerous plant compounds essential for growth, development, and defense. Its metabolic pathways are crucial for understanding how carbon is channeled from photosynthesis to the biosynthesis of phenylpropanoids, including lignin, which is a significant component of wood. The study highlights two metabolic routes: the phenylpyruvate and arogenate pathways, emphasizing the importance of efficient nitrogen recycling for sustained growth during xylem formation (Pascual et al., 2016).

Metabolic Engineering for L-Phenylalanine Production

Research on Escherichia coli has demonstrated the potential to increase the yield of L-phenylalanine synthesized from glucose through metabolic engineering and protein-directed evolution. Inactivating the phosphotransferase transport system (PTS) and overexpressing feedback inhibition-resistant versions of key enzymes led to a significant improvement in yield, showcasing the application of genetic and biochemical strategies to enhance biotechnological production of essential amino acids (Báez-Viveros et al., 2004).

Electrochemical Sensors for Phenylalanine Detection

The development of electrochemical sensors and biosensors for detecting phenylalanine levels is critical for diagnosing and managing phenylketonuria (PKU), a genetic disorder. Innovations in sensor technology have focused on improving selectivity, sensitivity, and detection limits to provide accurate monitoring of phenylalanine levels in biological fluids, highlighting the interdisciplinary application of chemistry, electronics, and medicine (Dinu & Apetrei, 2020).

Phenylalanine Ammonia Lyase in Biotechnology

Phenylalanine ammonia lyase (PAL) is a key enzyme in the phenylpropanoid pathway, catalyzing the deamination of phenylalanine to cinnamate. Its applications extend beyond plant biology into clinical, industrial, and biotechnological domains. PAL is utilized in enzyme replacement therapy for PKU, as a therapeutic agent in cancer treatment, and in the microbial production of L-phenylalanine. This enzyme exemplifies the potential of biocatalysis in addressing health and industrial challenges (MacDonald & D'Cunha, 2007).

Self-Assembling Behavior of Phenylalanine Derivatives

Studies on modified phenylalanine derivatives, such as 4-nitrophenylalanine, reveal their capacity to form diverse self-assembled structures due to changes in electronic properties. These findings open avenues for designing novel materials with specific functions, ranging from drug delivery systems to nanotechnology applications. The ability to manipulate molecular interactions and assembly processes underscores the importance of phenylalanine derivatives in materials science (Singh et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylanilino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCVTNIHHMKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649153.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)

![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)

![5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2649173.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2649174.png)